molecular formula C24H34O5Si B15224547 (1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

Número de catálogo: B15224547
Peso molecular: 430.6 g/mol
Clave InChI: BZXXFGFXPPQZBP-GLBNMMOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This cyclohexane derivative is characterized by its stereospecific hydroxyl groups (1R,2S,3S,4R,6S configuration), a methoxy group at position 6, and a bulky tert-butyldiphenylsilyl (TBDPS) ether protecting group at the hydroxymethyl substituent. The TBDPS group is commonly employed in organic synthesis to protect hydroxyl functionalities during multi-step reactions due to its stability under basic and mildly acidic conditions . The compound’s stereochemistry and functional groups render it valuable as an intermediate in pharmaceuticals, particularly in nucleoside and carbohydrate chemistry.

Propiedades

Fórmula molecular

C24H34O5Si

Peso molecular

430.6 g/mol

Nombre IUPAC

(1R,2S,3S,4R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxycyclohexane-1,2,3-triol

InChI

InChI=1S/C24H34O5Si/c1-24(2,3)30(18-11-7-5-8-12-18,19-13-9-6-10-14-19)29-16-17-15-20(28-4)22(26)23(27)21(17)25/h5-14,17,20-23,25-27H,15-16H2,1-4H3/t17-,20+,21+,22+,23+/m1/s1

Clave InChI

BZXXFGFXPPQZBP-GLBNMMOUSA-N

SMILES isomérico

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]([C@@H]([C@H]([C@H]3O)O)O)OC

SMILES canónico

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(C(C(C3O)O)O)OC

Origen del producto

United States

Comparación Con Compuestos Similares

Stereoisomeric Variants

Example : (1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol (CymitQuimica, Ref: 10-F611645)

  • Structural Difference : This stereoisomer differs at positions 3 and 6 (3R,6R vs. 3S,6S in the target compound).
  • Impact: Solubility: The altered stereochemistry may reduce aqueous solubility due to differences in hydrogen-bonding patterns. Reactivity: Position 3’s hydroxyl group orientation could affect regioselectivity in glycosylation or phosphorylation reactions.

Silyl-Protected Analogs

Example : (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl ()

  • Structural Difference : Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS and incorporates a nucleobase-like structure.
  • Stability: TBDMS is more labile under acidic conditions, enabling selective deprotection .

Cyclohexane and Oxane Derivatives

Example : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol ()

  • Structural Difference : Oxane (tetrahydropyran) ring replaces cyclohexane, with a 4-nitrophenylmethoxy group.
  • Impact :
    • Conformational Flexibility : The oxane ring’s chair conformation may enhance hydrogen-bonding interactions compared to cyclohexane.
    • Bioactivity : The nitro group could confer antimicrobial or antiviral properties, unlike the target compound’s synthetic utility .

Chroman and Acetylated Derivatives

Examples :

  • (1R,2R)-1-((2S)-6-tert-butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol ()
  • (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate ()
  • Structural Differences : Chroman backbone with acetyl or tert-butyl substituents.
  • Impact :
    • Lipophilicity : Acetylation increases membrane permeability, making these derivatives more suitable for drug delivery.
    • Metabolic Stability : The chroman ring may resist oxidative degradation better than cyclohexane .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Key Applications
(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol C29H36O6Si 532.7 g/mol TBDPS, methoxy, triol 1R,2S,3S,4R,6S Synthetic intermediate
(1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol C29H36O6Si 532.7 g/mol TBDPS, methoxy, triol 1R,2S,3R,4R,6R Discontinued commercial
TBDMS-protected nucleoside analog C46H57N3O7Si2 844.2 g/mol TBDMS, nucleobase, methoxytrityl 2R,3R,4R,5R Antiviral drug synthesis
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C13H17NO9 331.3 g/mol Nitrophenylmethoxy, oxane, triol 2R,3S,4S,5R,6R Antimicrobial research

Research Findings and Implications

  • Stereochemistry: Minor stereochemical changes (e.g., 3S vs. 3R) significantly alter solubility and synthetic utility, as seen in discontinued commercial variants .
  • Protecting Groups : TBDPS offers superior stability over TBDMS in acidic environments, critical for multi-step syntheses .
  • Bioactivity : Oxane and chroman derivatives exhibit enhanced biological activity compared to cyclohexane-based compounds, highlighting the role of ring structure in drug design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.